![molecular formula C13H22O B14381702 2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine CAS No. 89567-31-7](/img/structure/B14381702.png)
2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine is a complex organic compound with a unique structure that includes a cyclooctane ring fused with an oxepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctane: A simpler hydrocarbon with a similar ring structure but lacking the oxepine ring.
Oxepine: A compound with a similar oxygen-containing ring but without the fused cyclooctane structure.
Decahydroquinoline: Another fused ring system with different functional groups and properties.
Uniqueness
2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine is unique due to its specific ring fusion and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
89567-31-7 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
10-methyl-9-oxabicyclo[6.5.0]tridec-1(8)-ene |
InChI |
InChI=1S/C13H22O/c1-11-7-6-9-12-8-4-2-3-5-10-13(12)14-11/h11H,2-10H2,1H3 |
InChI-Schlüssel |
ZSBGKZSXNHGXBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC2=C(O1)CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


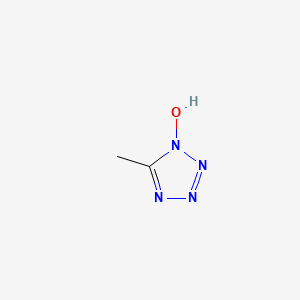
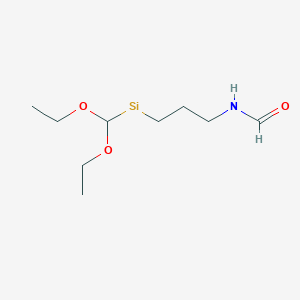
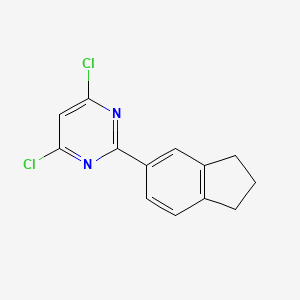
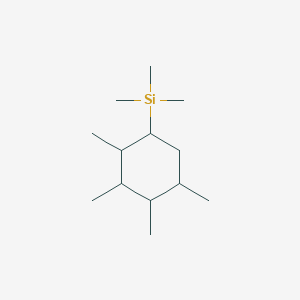
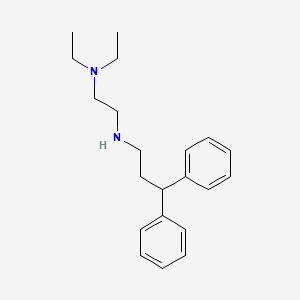
![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)
![4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14381652.png)


![[Bromo(chloro)methylidene]iron(1+)](/img/structure/B14381663.png)
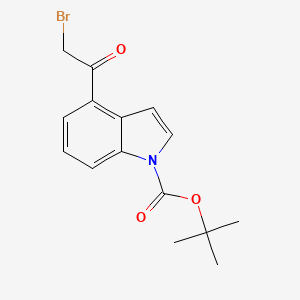
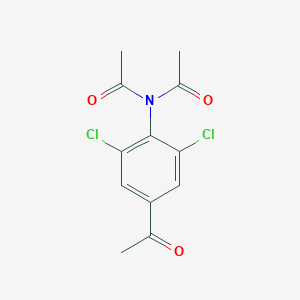
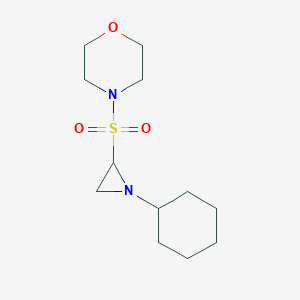
![2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14381680.png)
